N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Description

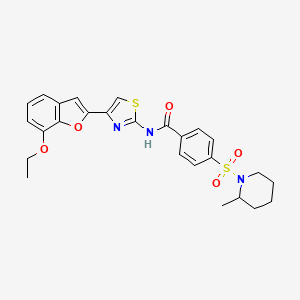

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a structurally complex small molecule featuring a benzamide core linked to a thiazole ring, a 7-ethoxybenzofuran moiety, and a 2-methylpiperidinyl sulfonyl group. This compound integrates multiple pharmacophoric elements:

- Benzamide backbone: A common motif in bioactive molecules, often associated with enzyme inhibition or receptor modulation.

- Thiazole ring: A heterocyclic structure known for enhancing metabolic stability and binding affinity.

- 7-ethoxybenzofuran: Ethoxy-substituted benzofuran derivatives frequently exhibit improved lipophilicity and bioavailability.

- Sulfonylpiperidine group: Sulfonamide functionalities are prevalent in drugs targeting kinases, proteases, or G-protein-coupled receptors.

Properties

IUPAC Name |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5S2/c1-3-33-22-9-6-8-19-15-23(34-24(19)22)21-16-35-26(27-21)28-25(30)18-10-12-20(13-11-18)36(31,32)29-14-5-4-7-17(29)2/h6,8-13,15-17H,3-5,7,14H2,1-2H3,(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAGOJXOFASKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N4O3S, with a molecular weight of approximately 448.56 g/mol. The compound features a complex structure that includes a benzofuran moiety, a thiazole ring, and a sulfonamide group, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Benzofuran Ring : Utilizing 7-ethoxybenzofuran as a starting material.

- Thiazole Ring Formation : Employing thiazole derivatives through cyclization reactions.

- Sulfonamide Attachment : Introducing the 2-methylpiperidine sulfonyl group via nucleophilic substitution.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on benzothiazole derivatives have demonstrated their ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The presence of the thiazole and sulfonamide groups suggests potential antimicrobial activity. Compounds in this class have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, related thiazole derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anti-inflammatory Effects

Some studies suggest that similar compounds can modulate inflammatory pathways, potentially acting as anti-inflammatory agents. The sulfonamide component is often associated with such activities, possibly through inhibition of pro-inflammatory cytokines .

Study 1: Anticancer Activity

In a study evaluating various thiazole derivatives, one compound demonstrated an IC50 value of 12 µM against MDA-MB-231 breast cancer cells, indicating strong antiproliferative activity. The mechanism was linked to the activation of apoptotic pathways .

Study 2: Antimicrobial Efficacy

A series of benzothiazole derivatives were screened for antimicrobial activity, revealing that compounds with similar structures to this compound exhibited MIC values ranging from 0.5 to 8 µg/mL against E. coli and S. aureus .

Research Findings Summary Table

| Activity | Tested Compounds | IC50/MIC Values | Notes |

|---|---|---|---|

| Antitumor | Thiazole derivatives | IC50 = 12 µM (MDA-MB-231) | Induces apoptosis |

| Antimicrobial | Benzothiazole derivatives | MIC = 0.5 - 8 µg/mL | Effective against E. coli, S. aureus |

| Anti-inflammatory | Sulfonamide derivatives | Not specified | Modulates cytokine release |

Scientific Research Applications

Biological Activities

This compound has shown promising biological activities, primarily attributed to its structural components:

Antimicrobial Activity

The presence of the benzofuran moiety suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit significant activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | 32 µg/mL |

Studies indicate that the compound’s mechanism may involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Anticancer Properties

Research has indicated that derivatives of this compound may possess anticancer activities. For instance, compounds containing thiazole rings have been evaluated for their efficacy against various cancer cell lines, demonstrating potential in inhibiting tumor growth .

Neuroprotective Effects

Inhibition of acetylcholinesterase (AChE) has been observed with this compound, which could enhance cholinergic signaling. This mechanism is particularly relevant for neurodegenerative diseases such as Alzheimer’s disease .

Case Study 1: Antimicrobial Efficacy

A study conducted by Desai et al. (2016) highlighted that derivatives similar to this compound showed enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics like vancomycin . This underscores its potential as a novel antimicrobial agent.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In preclinical models for Alzheimer’s disease, administration of this compound resulted in improved cognitive functions and reduced AChE activity compared to control groups. These findings suggest its efficacy in enhancing cholinergic transmission and potentially providing therapeutic benefits for neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals ()

Several benzamide derivatives listed in the Pesticide Chemicals Glossary share partial structural homology:

| Compound Name | Key Substituents | Use | Structural Differences vs. Target Compound |

|---|---|---|---|

| Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) | Ethoxymethoxy, dichlorophenyl | Herbicide | Lacks thiazole, benzofuran, and sulfonylpiperidine |

| Sulfentrazone (N-(2,4-dichloro-5-(triazolyl)phenyl)methanesulfonamide) | Triazole, dichlorophenyl, sulfonamide | Herbicide | Replaces benzofuran-thiazole with triazole; simpler sulfonamide |

| Diflufenican (N-(2,4-difluorophenyl)-2-(trifluoromethylphenoxy)pyridinecarboxamide) | Pyridine, trifluoromethylphenoxy | Herbicide | Pyridine instead of thiazole; no benzofuran/sulfonylpiperidine |

Key Observations :

Comparison with Target Compound :

Functional Group Analysis

Table: Critical Functional Groups and Their Roles

Spectral Differentiation :

- IR : The target’s benzamide C=O stretch (~1680 cm⁻¹) would resemble [4–6], but its ethoxybenzofuran C-O-C (~1250 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) bands would distinguish it .

- NMR : The 2-methylpiperidine’s protons (δ 1.0–3.0 ppm) and benzofuran aromatic signals (δ 6.5–8.0 ppm) would provide unique splitting patterns.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling benzamide derivatives with functionalized thiazole and sulfonyl groups. Key steps include:

- Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance solubility and reactivity .

- Reaction Conditions: Refluxing in acetonitrile with a base (e.g., K₂CO₃) facilitates nucleophilic substitution or coupling reactions .

- Purification: Column chromatography or recrystallization from methanol ensures high purity (>95%) .

- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks reaction progress .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- X-ray Crystallography: SHELX software refines crystal structures, identifying hydrogen-bonding patterns (e.g., N–H⋯N interactions) and π-π stacking .

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions, with DMSO-d₆ as a solvent for resolving aromatic proton signals .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy: Detects functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

- Functional Group Modification: Systematically alter the 7-ethoxybenzofuran (hydrophobic interactions) or 2-methylpiperidinylsulfonyl (hydrogen-bond acceptor) groups .

- In Vitro Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.

- Computational Pre-screening: Perform molecular docking (AutoDock Vina) to prioritize analogs with improved binding affinities .

Q. How should researchers resolve contradictions in reported biological data?

Methodological Answer:

- Assay Validation: Replicate studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Orthogonal Assays: Confirm cytotoxicity (MTT assay) and target engagement (surface plasmon resonance) to distinguish off-target effects .

- Data Normalization: Use Z-score analysis to compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) .

Q. What computational approaches elucidate target interaction mechanisms?

Methodological Answer:

- Molecular Docking: Use Schrödinger Suite or MOE to model binding modes, focusing on sulfonyl-π interactions with kinase catalytic domains .

- Molecular Dynamics (MD): Simulate ligand-protein complexes (GROMACS) for 100 ns to assess stability of key residues (e.g., Lys45 in PI3Kγ) .

- Free Energy Calculations: Apply MM-GBSA to rank binding energies, correlating with experimental IC₅₀ values .

Q. How can crystallographic data inform drug design?

Methodological Answer:

- Hydrogen Bond Analysis: Identify critical interactions (e.g., amide N–H with Asp831 in EGFR) using SHELXL-refined structures .

- Solvent Mapping: Locate water molecules in the binding pocket (PHENIX) to design displacing groups for enhanced affinity .

- Torsion Angle Optimization: Adjust benzofuran-ethoxymethyl dihedrals to minimize steric clashes .

Data Contradiction Analysis

Q. How to address discrepancies in solubility and bioavailability predictions?

Methodological Answer:

- Experimental Validation: Compare computational (SwissADME) and experimental (HPLC-UV) solubility in PBS (pH 7.4) .

- Permeability Assays: Use Caco-2 monolayers to reconcile PAMPA predictions with actual intestinal absorption rates .

- Crystallinity Assessment: Powder X-ray diffraction (PXRD) identifies polymorphs affecting dissolution rates .

Experimental Design Guidelines

Q. What controls are essential in biological assays?

Methodological Answer:

- Positive Controls: Include staurosporine for kinase inhibition assays .

- Vehicle Controls: Test DMSO at ≤0.1% to rule out solvent cytotoxicity .

- Counter-Screens: Use unrelated enzymes (e.g., carbonic anhydrase) to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.